molecular formula C3H7ClS B1345970 Chloromethyl ethyl sulfide CAS No. 1708-73-2

Chloromethyl ethyl sulfide

Cat. No.: B1345970
CAS No.: 1708-73-2
M. Wt: 110.61 g/mol
InChI Key: XZCHJYXUPALGHH-UHFFFAOYSA-N
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Description

Chloromethyl ethyl sulfide is an organosulfur compound with the molecular formula C3H7ClS. It is a colorless liquid that belongs to the family of thioethers and alkyl chlorides. This compound is structurally related to sulfur mustards, making it a potentially hazardous alkylating agent . It is used in organic chemistry for various synthetic applications.

Preparation Methods

Chloromethyl ethyl sulfide can be synthesized through several methods. One common synthetic route involves the treatment of dimethyl sulfide with sulfuryl chloride . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Chloromethyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amines.

Scientific Research Applications

Chloromethyl ethyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of chloromethyl ethyl sulfide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, such as the nitrogen atoms in DNA bases. This alkylation can lead to cross-linking of DNA strands, disrupting cellular processes and leading to cytotoxic effects .

Comparison with Similar Compounds

Chloromethyl ethyl sulfide can be compared to other similar compounds, such as:

    Chloromethyl methyl sulfide: This compound has a similar structure but with a methyl group instead of an ethyl group.

  • **2-Chloroethyl ethyl sulfide

Properties

IUPAC Name

chloromethylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClS/c1-2-5-3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCHJYXUPALGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168947
Record name Sulfide, chloromethyl ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708-73-2
Record name Sulfide, chloromethyl ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfide, chloromethyl ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(chloromethyl)sulfanyl]ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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